2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a sulfamoylphenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 3-sulfamoylbenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, alcohols, and substituted hydrazinecarbothioamides. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share a similar sulfamoylphenyl group and have been studied for their potential as enzyme inhibitors.
Hydrazone derivatives: These compounds contain a hydrazinecarbothioamide moiety and are known for their broad spectrum of biological activities.
Uniqueness
2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H10N4O3S2 |
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Molecular Weight |
274.3 g/mol |
IUPAC Name |
[(3-sulfamoylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C8H10N4O3S2/c9-8(16)12-11-7(13)5-2-1-3-6(4-5)17(10,14)15/h1-4H,(H,11,13)(H3,9,12,16)(H2,10,14,15) |
InChI Key |
KERRQZVUYZLLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NNC(=S)N |
Origin of Product |
United States |
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